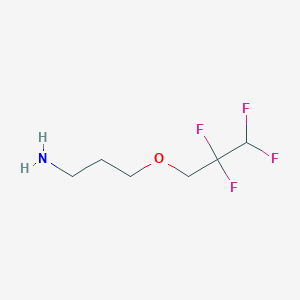

![molecular formula C9H19NO2 B6352392 Methyl 3-[(2-methylpropyl)amino]butanoate CAS No. 168209-19-6](/img/structure/B6352392.png)

Methyl 3-[(2-methylpropyl)amino]butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[(2-methylpropyl)amino]butanoate” is a chemical compound that belongs to the class of amine functionalized carboxylic acid esters. It has a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride, and reaction with Grignard reagents .Physical And Chemical Properties Analysis

“this compound” is a chemical compound with a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Biofuel Production and Microbial Engineering

Metabolic engineering has enabled the development of microbial strains for the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates. These isomers have potential applications as biofuels. Engineered strains of Escherichia coli and Corynebacterium glutamicum have been created to produce these compounds from glucose and 2-keto acids, respectively, demonstrating the feasibility of bio-based production methods for these compounds (Cann & Liao, 2009; Vogt et al., 2016).

Solvent Effects in Chemical Processes

Research on solvent effects has revealed significant insights into the solution processes of related compounds, providing essential data for their purification and application in various chemical processes. For instance, the solubility and model correlation of 2-amino-3-methylbenzoic acid in various solvents were established, offering valuable information for its purification and application in chemical synthesis (Zhu et al., 2019).

Synthesis of Pharmaceutical Intermediates

The compound and its derivatives have been explored for the synthesis of pharmaceutical intermediates. For example, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir, has been reported. This synthesis pathway highlights the compound's relevance in the pharmaceutical industry (Chenhon, 2015).

properties

IUPAC Name |

methyl 3-(2-methylpropylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(2)6-10-8(3)5-9(11)12-4/h7-8,10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUHRJSPBXNYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)

![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)

![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)

![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)